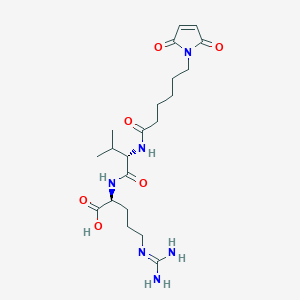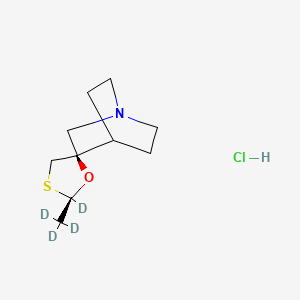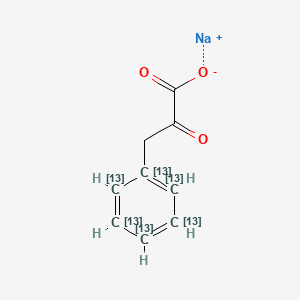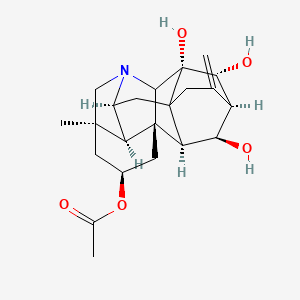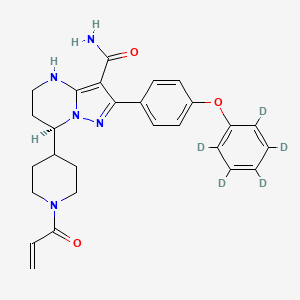
(R)-Zanubrutinib-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Zanubrutinib-d5 is a deuterated form of ®-Zanubrutinib, a potent and selective inhibitor of Bruton’s tyrosine kinase. This compound is used in the treatment of various B-cell malignancies. The deuterium atoms in ®-Zanubrutinib-d5 replace hydrogen atoms, which can enhance the metabolic stability and pharmacokinetic properties of the drug.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Zanubrutinib-d5 involves multiple steps, starting from commercially available starting materials. The key steps include:
Deuteration: Introduction of deuterium atoms into the precursor molecule.
Coupling Reactions: Formation of the core structure through coupling reactions.
Purification: Isolation and purification of the final product.
Industrial Production Methods
Industrial production of ®-Zanubrutinib-d5 follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity.
Scalability: Adapting the synthesis for large-scale production.
Quality Control: Rigorous testing to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
®-Zanubrutinib-d5 undergoes various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.
科学的研究の応用
®-Zanubrutinib-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on B-cell signaling pathways.
Medicine: Investigated for its therapeutic potential in treating B-cell malignancies.
Industry: Utilized in the development of new pharmaceuticals and drug formulations.
作用機序
®-Zanubrutinib-d5 exerts its effects by inhibiting Bruton’s tyrosine kinase, a key enzyme in B-cell receptor signaling. This inhibition leads to:
Blocking B-cell Activation: Preventing the activation and proliferation of malignant B-cells.
Inducing Apoptosis: Promoting programmed cell death in cancerous cells.
Disrupting Signaling Pathways: Interfering with downstream signaling pathways involved in cell survival and proliferation.
類似化合物との比較
Similar Compounds
Ibrutinib: Another Bruton’s tyrosine kinase inhibitor used in similar therapeutic applications.
Acalabrutinib: A selective inhibitor with a similar mechanism of action.
Tirabrutinib: Another compound targeting Bruton’s tyrosine kinase.
Uniqueness
®-Zanubrutinib-d5 is unique due to its deuterated structure, which enhances its metabolic stability and pharmacokinetic properties compared to non-deuterated analogs. This can lead to improved efficacy and reduced side effects in clinical applications.
特性
分子式 |
C27H29N5O3 |
|---|---|
分子量 |
476.6 g/mol |
IUPAC名 |
(7R)-2-[4-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34)/t22-/m1/s1/i3D,4D,5D,6D,7D |
InChIキー |
RNOAOAWBMHREKO-FLILWQMJSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=C(C=C2)C3=NN4[C@H](CCNC4=C3C(=O)N)C5CCN(CC5)C(=O)C=C)[2H])[2H] |
正規SMILES |
C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



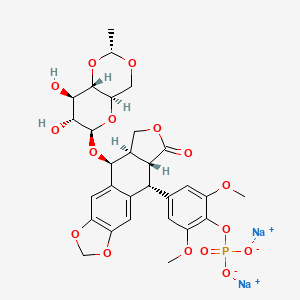
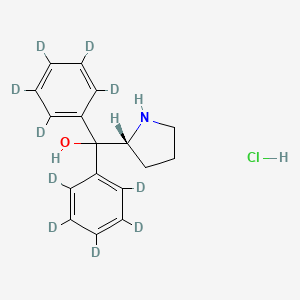
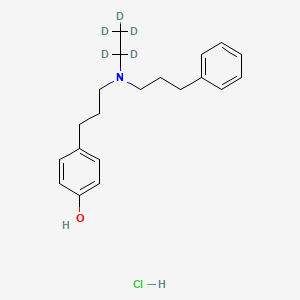

![4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12424588.png)




